2-[(Thiophen-3-ylmethyl)-amino]-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(thiophen-3-ylmethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c9-3-2-8-5-7-1-4-10-6-7/h1,4,6,8-9H,2-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXSMAOCBFMSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406036 | |
| Record name | 2-(thiophen-3-ylmethylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-45-9 | |
| Record name | 2-(thiophen-3-ylmethylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Selective Strategies for 2 Thiophen 3 Ylmethyl Amino Ethanol and Its Analogs
Retrosynthetic Analysis of the 2-[(Thiophen-3-ylmethyl)-amino]-ethanol Core Structure
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The core structure of this compound features a key carbon-nitrogen (C-N) bond, the disconnection of which forms the basis of the primary synthetic strategies.
Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (C-N Bond): This is the most logical and common disconnection. It breaks the bond between the nitrogen atom and the thiophene-3-ylmethyl group. This leads to two potential synthetic routes:
Reductive Amination: This forward reaction would involve the condensation of thiophene-3-carbaldehyde with ethanolamine (B43304) to form an intermediate imine (or Schiff base), which is then reduced to the target secondary amine.
Alkylation: This approach involves the nucleophilic substitution of a suitable leaving group on the thiophene-3-ylmethyl moiety (e.g., a halide like chloride or bromide) by ethanolamine.
Disconnection B (C-N Bond): This alternative disconnection breaks the bond between the nitrogen and the ethyl group. This would imply reacting thiophen-3-ylmethylamine with a two-carbon electrophile like 2-bromoethanol (B42945) or ethylene (B1197577) oxide. While feasible, this route is often less direct than the pathways derived from Disconnection A.
Based on this analysis, reductive amination and alkylation emerge as the most prominent and practical strategies for synthesizing the target compound.
Classical Synthetic Routes to this compound
Classical synthetic methods remain the bedrock of organic synthesis, offering reliable and well-established procedures for constructing molecules like this compound.
Reductive Amination Protocols
Reductive amination is a highly versatile and widely used method for forming C-N bonds. masterorganicchemistry.comorganic-chemistry.org It typically proceeds in a one-pot fashion, where an aldehyde or ketone reacts with an amine to form an imine in situ, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this involves the reaction of thiophene-3-carbaldehyde with ethanolamine.
The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine intermediate without affecting the aldehyde starting material. masterorganicchemistry.com
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics | Reference |
|---|---|---|
| Sodium Borohydride (B1222165) (NaBH₄) | A mild and common reducing agent, though it can also reduce the starting aldehyde if conditions are not optimized. | researchgate.net |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the reduction of imines in the presence of aldehydes and ketones, making it a popular choice for one-pot reductive aminations. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. | masterorganicchemistry.com |
A typical procedure would involve stirring thiophene-3-carbaldehyde and ethanolamine in a suitable solvent (such as methanol (B129727) or dichloromethane), followed by the addition of the chosen reducing agent. The reaction progress is monitored until the starting materials are consumed, followed by an aqueous work-up and purification to isolate the final product. The reaction of benzaldehyde (B42025) with ethanolamine over a copper chromite catalyst has been reported, yielding N-benzylethanolamine, an analog of the target molecule. niscpr.res.in
Alkylation Strategies
The direct alkylation of ethanolamine with a thiophen-3-ylmethyl halide (e.g., 3-(chloromethyl)thiophene (B1314076) or 3-(bromomethyl)thiophene) is another primary route to the target compound. This SN2 reaction relies on the nucleophilic nature of the amine group of ethanolamine attacking the electrophilic benzylic-type carbon of the thiophene (B33073) derivative.
A key challenge in this approach is controlling the degree of alkylation. Primary amines can be susceptible to over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt as byproducts. To favor mono-alkylation, reaction conditions must be carefully controlled. This can be achieved by using a large excess of the amine, controlling the temperature, and choosing an appropriate base to scavenge the acid generated during the reaction. chemrxiv.orgchemrxiv.org
Table 2: Conditions for Selective N-Alkylation of Ethanolamines
| Parameter | Condition for Mono-alkylation | Rationale | Reference |
|---|---|---|---|
| Amine to Halide Ratio | High (e.g., >3 equivalents of ethanolamine) | Increases the probability of the halide reacting with a primary amine rather than the secondary amine product. | chemrxiv.org |
| Base | Mild, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) | Neutralizes the generated HX without competing in the alkylation. | researchgate.net |
| Temperature | Low to ambient temperature | Reduces the rate of the second alkylation reaction, which typically has a higher activation energy. | researchgate.net |
| Solvent | Polar aprotic (e.g., Acetonitrile (B52724), DMF) or alcoholic solvents | Facilitates the SN2 reaction pathway. | chemrxiv.org |
The synthesis of 3-(chloromethyl)thiophene itself can be achieved through the chloromethylation of thiophene, a reaction that requires careful control to minimize the formation of isomeric impurities. google.com
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry increasingly focuses on developing more efficient, safer, and environmentally benign processes. Catalytic methods and flow chemistry represent two such advanced approaches that can be applied to the synthesis of this compound.
Catalytic Synthesis Methodologies
The use of catalysts can significantly improve the efficiency and selectivity of both reductive amination and alkylation reactions. For instance, heterogeneous catalysts can simplify product purification, as the catalyst can be easily removed by filtration.
In the context of reductive amination, various metal-based catalysts have been developed. A ruthenium on zirconia (Ru/ZrO₂) catalyst has been shown to be effective for the reductive amination of various biomass-derived aldehydes with aqueous ammonia (B1221849) to produce primary amines. nih.gov This type of catalyst could potentially be adapted for the synthesis of secondary amines like the target compound. The mechanism involves the catalyst facilitating both the activation of the carbonyl group and the subsequent hydrogenation of the imine. nih.gov
For alkylation reactions, catalytic approaches can help to avoid the use of stoichiometric amounts of base and can proceed under milder conditions. While not specifically documented for this molecule, catalytic hydrogen-borrowing reactions, which enable alcohols to act as alkylating agents, represent a green alternative to using alkyl halides.
Flow Chemistry Applications in Compound Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing. These include enhanced safety, improved heat and mass transfer, and the potential for rapid reaction optimization and scalability. mit.eduthieme-connect.de
The synthesis of N-substituted ethanolamines is well-suited to flow chemistry. For example, the aminolysis of epoxides with amines to produce β-amino alcohols has been shown to be significantly accelerated in a flow reactor, with reaction times reduced from 30 minutes in batch to just 3 minutes in flow at elevated temperatures. mit.edu A potential flow synthesis of this compound could involve pumping a stream of thiophen-3-ylmethylamine and a stream of ethylene oxide through a heated reactor.
Similarly, reductive amination can be efficiently performed in a flow system. The reagents can be mixed in-line and passed through a heated coil, followed by introduction into a packed-bed reactor containing a solid-supported reducing agent or catalyst. This approach allows for precise control over reaction time and temperature, minimizing the formation of byproducts. acsgcipr.org The ability to couple reaction and purification steps in a continuous manner further enhances the efficiency of flow synthesis. thieme-connect.de
Environmentally Benign and Sustainable Synthetic Approaches
The principles of green chemistry have been increasingly applied to the synthesis of thiophene derivatives and related amino alcohols to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
One key strategy is the use of environmentally benign solvents, with water being the most desirable. The Pd-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, demonstrating the feasibility of using aqueous media for C-C bond formation in related syntheses. unito.it For the core reductive amination step, alternative solvents to chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) (DCE) are sought. While DCE is often preferred for its effectiveness with reagents like sodium triacetoxyborohydride, solvents such as tetrahydrofuran (B95107) (THF) and occasionally acetonitrile can be used as greener alternatives. nih.gov
Catalyst choice is another central aspect of sustainable synthesis. Metal-free methods for producing thiophene precursors are gaining traction as they reduce the risk of metal toxicity. nih.gov For the reductive amination itself, moving from stoichiometric metal hydride reagents to catalytic hydrogenation represents a significant green advancement. Catalytic transfer hydrogenation, which uses hydrogen donors like formic acid or isopropanol, avoids the need for high-pressure hydrogen gas and often employs more environmentally friendly catalysts. acs.org Furthermore, biocatalysis, using enzymes like engineered amine dehydrogenases (AmDHs), offers a highly sustainable route. This method operates under mild conditions in aqueous media, uses inexpensive ammonia as the amino source, and exhibits high stereoselectivity, making it a powerful tool for producing chiral amino alcohols. frontiersin.org
Multicomponent reactions (MCRs), such as the Gewald reaction for synthesizing substituted 2-aminothiophenes, exemplify atom economy and process efficiency. nih.govnih.gov These one-pot syntheses reduce the number of synthetic steps, minimizing solvent use and waste generation. nih.gov Solvent-free reaction conditions, sometimes facilitated by techniques like high-speed vibration milling, further enhance the green credentials of these synthetic routes. researchgate.net
Table 1: Comparison of Sustainable Synthesis Strategies
| Strategy | Description | Key Advantages | Relevant Compounds/Reactions |
|---|---|---|---|
| Use of Green Solvents | Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with water, ethanol, or deep eutectic solvents. unito.itrsc.org | Reduced toxicity, improved safety, easier disposal. | Pd-catalyzed arylation in water; Reductive amination in THF instead of DCE. unito.itnih.gov |
| Biocatalysis | Employing enzymes (e.g., ketoreductases, amine dehydrogenases) to catalyze reactions. frontiersin.orgnih.gov | High selectivity, mild reaction conditions (room temp, neutral pH), biodegradable catalysts. | Asymmetric synthesis of chiral amino alcohols. frontiersin.org |
| Catalytic Hydrogenation | Using a catalyst (e.g., Pd/C, Ru-based) with H2 or a hydrogen donor instead of stoichiometric hydride reagents. acs.orgorganic-chemistry.org | High atom economy, reduced inorganic waste. | Reductive amination of aldehydes and ketones. organic-chemistry.org |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the product, which incorporates most or all of the reactants' atoms. nih.govnih.gov | Increased efficiency, reduced waste, simplified procedures. | Gewald synthesis of substituted 2-aminothiophenes. nih.gov |
| Solvent-Free Reactions | Conducting reactions without a solvent, often using techniques like grinding or milling. nih.govresearchgate.net | Eliminates solvent waste, can lead to faster reactions. | Gewald reaction using high-speed vibration milling. researchgate.net |
Optimization of Reaction Conditions and Yield Enhancement Strategies
The synthesis of this compound via reductive amination is highly dependent on the choice of reducing agent, solvent, stoichiometry, and catalyst. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent favored for this transformation, as it does not typically reduce the starting aldehyde and is effective under weakly acidic conditions. nih.govmdma.ch
Standard conditions for the reductive amination of an aldehyde with a primary amine using NaBH(OAc)₃ involve using the aldehyde as the limiting reagent, with a slight excess of the amine (1.05-1.1 equivalents) and the reducing agent (1.4-1.5 equivalents). mdma.chsciencemadness.org The reaction is typically performed in 1,2-dichloroethane (DCE) at room temperature. nih.gov While effective, a key optimization is the potential replacement of DCE with a less toxic solvent like THF. Reactions in THF are also effective, though they may proceed at a slower rate. nih.gov The addition of acetic acid is generally not required for aldehydes but can be used as a catalyst for less reactive ketones. nih.gov
For primary amines, a common side reaction is over-alkylation, leading to the formation of a tertiary amine. To enhance the yield of the desired secondary amine, a stepwise or indirect procedure can be implemented. This involves the pre-formation of the imine intermediate by mixing the aldehyde and amine in a solvent like methanol, followed by reduction in a separate step with a reducing agent such as sodium borohydride (NaBH₄). nih.govmdma.ch
Catalytic approaches offer significant advantages in yield and purity. Increasing catalyst loading in a catalytic system, for instance from 3 mol% to 5 mol%, can significantly improve both conversion and yield. researchgate.net The choice of catalyst is paramount; for example, in certain systems, manganese-based catalysts have shown superior activity over others. researchgate.net For catalytic transfer hydrogenation, ruthenium-based catalysts are highly efficient. A typical optimized system might involve a catalyst like [RuCl₂(p-cymene)]₂ with a hydrogen donor, offering high chemoselectivity and tolerance for various functional groups, leading to excellent yields. acs.orgorganic-chemistry.org
Table 2: Optimization of Reductive Amination Conditions
| Parameter | Condition/Reagent | Effect on Reaction | Typical Yield |
|---|---|---|---|
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes/ketones. Allows for a one-pot direct reaction. mdma.ch | 60-96% mdma.ch |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Used in a two-step process after pre-formation of the imine to prevent side reactions. nih.gov | Consistently high yields. nih.gov |
| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for NaBH(OAc)₃, often leading to faster reaction rates. nih.gov | Good to excellent. nih.gov |
| Solvent | Tetrahydrofuran (THF) | A greener alternative to DCE, though reactions may be slower. nih.gov | Good to excellent. nih.gov |
| Catalyst | Ru-based complexes | Enables efficient and highly chemoselective transfer hydrogenation. acs.org | High (e.g., 89% for a heteroaryl amino alcohol). acs.org |
| Stoichiometry | 1.5-2 equiv. carbonyl, 2-3 equiv. NaBH(OAc)₃ | Optimized for reactions with weakly basic amines to drive the reaction to completion. mdma.ch | 60-96% mdma.ch |
| Procedure | Stepwise (Imine formation then reduction) | Minimizes the formation of dialkylation byproducts when using primary amines. nih.gov | Fewer side products, higher purity. nih.gov |
Stereoselective Synthesis of Enantiomeric Forms of this compound (if applicable)
While this compound itself is an achiral molecule, the synthetic methodologies can be extended to produce chiral analogs, which are of significant interest in medicinal chemistry. acs.orgrsc.org The synthesis of enantiomerically pure amino alcohols is a challenging but critical task in organic synthesis. acs.org
Asymmetric transfer hydrogenation using chiral catalysts is a powerful method for producing enantiomerically enriched amino alcohols. Ruthenium catalysts bearing chiral ligands have been successfully applied to the asymmetric reduction of unprotected α-ketoamines. For example, a heteroaryl thiophene 1,2-amino alcohol was synthesized with a high yield (89%) and excellent enantiomeric ratio (98.8:1.2 er) using this approach. acs.org The process is practical and scalable, demonstrating its utility for producing important drug intermediates. acs.org
Another advanced strategy involves the use of a chiral ligand in combination with a metal catalyst, such as a copper(II)-thiophene-2,5-bis(amino-alcohol) system. Such catalytic systems have proven highly effective in asymmetric aldol (B89426) reactions, furnishing products in high yields (81–99%) and with high enantioselectivities (up to 96% ee). rsc.org This demonstrates the potential for creating chiral centers adjacent to a thiophene ring system.
Biocatalytic methods also offer outstanding stereoselectivity. Engineered amine dehydrogenases (AmDHs) and ketoreductases (KREDs) can convert prochiral ketones into chiral amino alcohols with very high enantiomeric excess (>99% ee). frontiersin.orgnih.gov These enzymatic reactions are highly specific and operate under environmentally friendly conditions, representing a leading-edge approach to chiral synthesis. frontiersin.org
A novel strategy combines asymmetric catalysis with a diastereoselective transformation. In one example, a palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines uses a transient chiral auxiliary to control stereoselectivity, providing access to enantioenriched chiral amino alcohols. acs.org This method was shown to tolerate heterocycles like thiophene on the starting material. acs.org These stereodivergent approaches allow for the synthesis of all possible stereoisomers of a given amino alcohol, which is invaluable for structure-activity relationship studies in drug discovery. acs.org
Chemical Modifications and Derivatization Strategies of 2 Thiophen 3 Ylmethyl Amino Ethanol for Structure Activity Relationship Sar Studies
Functionalization at the Hydroxyl Group
The terminal hydroxyl group of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol is a prime target for chemical modification, offering opportunities to influence the compound's pharmacokinetic and pharmacodynamic profile.
Esterification and Etherification Reactions for Prodrug Design
Prodrug strategies are often employed to improve a drug's solubility, permeability, and metabolic stability. mdpi.comnih.gov The hydroxyl group can be readily converted into ester or ether linkages to create prodrugs that can be cleaved in vivo to release the active parent molecule.
Esterification: The formation of an ester bond is a common and effective method for creating prodrugs of compounds containing hydroxyl groups. This can be achieved by reacting this compound with various carboxylic acids or their activated derivatives (e.g., acyl chlorides or anhydrides). The choice of the acyl group can significantly impact the prodrug's properties, such as its lipophilicity and rate of hydrolysis by esterases. For instance, esterification with amino acids can enhance water solubility and potentially target amino acid transporters. nih.govmdpi.com
Etherification: The synthesis of ether derivatives provides another avenue for prodrug design. While generally more stable than esters, certain ether linkages can be designed for enzymatic or chemical cleavage in specific physiological environments. For example, linking a water-soluble moiety like glucuronic acid via an ether bond can significantly increase aqueous solubility. nih.gov
Table 1: Potential Ester and Ether Prodrugs of this compound
| Prodrug Type | Modifying Reagent Example | Potential Advantage |
| Acetate Ester | Acetic Anhydride | Increased lipophilicity |
| Amino Acid Ester | N-Boc-Glycine | Improved water solubility, potential for active transport |
| Phosphate Ester | Phosphoryl Chloride | Greatly enhanced water solubility |
| Methyl Ether | Methyl Iodide | Increased metabolic stability |
| Glucuronide Ether | Glucuronic Acid derivative | Enhanced water solubility and potential for targeted delivery |
Conjugation Strategies
Conjugation involves linking the molecule to another chemical entity, such as a polymer, peptide, or targeting ligand, to alter its properties. The hydroxyl group serves as a convenient handle for such modifications. For example, polyethylene (B3416737) glycol (PEG)ylation, the attachment of PEG chains, is a well-established strategy to increase the hydrodynamic size of a molecule, which can prolong its plasma half-life and reduce immunogenicity.
Modifications at the Secondary Amine Moiety
The secondary amine in this compound is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. Its modification can profoundly influence binding affinity and selectivity.
Acylation and Sulfonylation Reactions
Acylation: The reaction of the secondary amine with acylating agents, such as acyl chlorides or anhydrides, yields amide derivatives. This transformation neutralizes the basicity of the amine and introduces a carbonyl group, which can act as a hydrogen bond acceptor. The nature of the acyl group (e.g., alkyl, aryl, or heteroaryl) can be varied to probe the steric and electronic requirements of the binding site. For example, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been explored for fungicidal activity, demonstrating the utility of acylating amino-thiophenes. mdpi.com
Sulfonylation: The formation of sulfonamides, by reacting the amine with sulfonyl chlorides, is another important derivatization strategy. nih.gov Sulfonamides are known to be good hydrogen bond donors and can mimic the properties of amides or phosphates. The R-group on the sulfonyl chloride offers a wide scope for modification to modulate the compound's physicochemical properties.
Table 2: Potential Amide and Sulfonamide Derivatives
| Derivative Type | Modifying Reagent Example | Key Structural Change | Potential SAR Insight |
| Acetamide | Acetyl Chloride | Neutralizes amine basicity, adds H-bond acceptor | Explore importance of basicity for activity |
| Benzamide | Benzoyl Chloride | Introduces aromatic ring | Probe for pi-stacking or hydrophobic interactions |
| Nicotinamide | Nicotinoyl Chloride | Introduces heteroaromatic ring | Investigate role of H-bond acceptors/donors |
| Methanesulfonamide | Methanesulfonyl Chloride | Adds a strong H-bond donor | Evaluate importance of H-bond donation |
| Benzenesulfonamide | Benzenesulfonyl Chloride | Adds H-bond donor and aromatic ring | Combine H-bonding and hydrophobic interactions |
Alkylation and Reductive Amination for Tertiary Amine Analogs
Converting the secondary amine to a tertiary amine can significantly alter a compound's properties, including its basicity, lipophilicity, and hydrogen bonding capacity.
Alkylation: Direct alkylation of the secondary amine with alkyl halides can introduce a variety of alkyl groups. However, this method can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts.
Reductive Amination: A more controlled method for synthesizing tertiary amines is reductive amination. This involves reacting the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. This versatile reaction allows for the introduction of a wide range of substituents.
Substituent Effects on the Thiophene (B33073) Ring System
The thiophene ring is a well-established bioisostere for the phenyl ring in medicinal chemistry. nih.gov Its electronic properties and ability to engage in hydrogen bonding through the sulfur atom can be modulated by introducing various substituents at different positions on the ring. The reactivity of the thiophene ring allows for electrophilic aromatic substitution reactions, such as halogenation and sulfonation, which can be used to introduce a variety of functional groups. nih.gov
Table 3: Potential Modifications of the Thiophene Ring
| Modification | Potential Reagent | Position(s) | Potential Effect on Activity |
| Bromination | N-Bromosuccinimide | C2, C5 | Altered electronic properties, potential for further functionalization |
| Nitration | Nitric Acid/Sulfuric Acid | C2, C5 | Introduction of a strong electron-withdrawing group |
| Methylation | (Not a direct reaction) | C2, C4, C5 | Increased lipophilicity, steric bulk |
| Methoxy introduction | (Multi-step synthesis) | C2, C4, C5 | Increased polarity, potential H-bond acceptor |
By systematically exploring these derivatization strategies, researchers can build a comprehensive SAR profile for this compound. This knowledge is instrumental in the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents.
Electrophilic Aromatic Substitution (EAS) Methodologies
The thiophene ring in this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction for introducing a variety of functional groups. The position of substitution on the thiophene ring is directed by the existing 3-methylamino-ethanol substituent. Generally, in 3-alkylthiophenes, electrophilic substitution preferentially occurs at the C2 and C5 positions, which are the most activated. researchgate.net
Halogenation: A common and synthetically useful EAS reaction is halogenation. Bromination, for instance, can be achieved using reagents like N-bromosuccinimide (NBS). The introduction of a bromine atom, typically at the C2 or C5 position, provides a handle for further diversification through cross-coupling reactions. For example, the bromination of 3-methylthiophene (B123197) with NBS can yield 2-bromo-3-methylthiophene (B51420) as a major product. wikipedia.org A similar regioselectivity would be expected for the title compound, leading to derivatives such as 2-bromo-3-(methylamino-ethanol)thiophene.
Nitration and Sulfonation: While less common for this specific scaffold in available literature, nitration (using nitric acid/sulfuric acid) and sulfonation (using fuming sulfuric acid) are classic EAS reactions that could introduce nitro (-NO2) and sulfonic acid (-SO3H) groups, respectively, onto the thiophene ring. These groups can significantly alter the electronic properties and solubility of the molecule, which can be critical for biological activity.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound
| Reaction | Reagent | Potential Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-5-(methylamino-ethanol)thiophene |
| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-5-(methylamino-ethanol)thiophene |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-(methylamino-ethanol)thiophene |
Note: The exact regioselectivity would need to be determined experimentally but is predicted based on the directing effects of the substituent.
Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Diversification
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For derivatives of this compound, these reactions are primarily used to functionalize a halogenated thiophene ring.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. anu.edu.aunih.gov Starting from a brominated derivative of this compound, a wide array of aryl, heteroaryl, or alkyl groups can be introduced. For instance, the coupling of 2-bromo-3-methylthiophene derivatives with various arylboronic acids has been successfully demonstrated. anu.edu.auresearchgate.net This strategy allows for the systematic exploration of the steric and electronic effects of different substituents on the thiophene ring, which is a cornerstone of SAR studies.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorgsyn.org This reaction is known for its tolerance to a wide range of functional groups and has been applied to the synthesis of complex thiophene-containing molecules. anu.edu.au Although the toxicity of organotin reagents is a concern, the Stille coupling remains a powerful tool for derivatization.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Diversification
| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromo-3-(methylamino-ethanol)thiophene | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-3-(methylamino-ethanol)thiophene |
| Stille | 2-Bromo-3-(methylamino-ethanol)thiophene | Aryl- or vinylstannane | Pd(PPh₃)₄ | 2-Aryl/vinyl-3-(methylamino-ethanol)thiophene |
Incorporation of this compound into Hybrid Molecules and Bioconjugates
The functional groups present in this compound, namely the secondary amine and the primary alcohol, serve as excellent points for conjugation to other molecules, leading to the formation of hybrid molecules and bioconjugates with potentially enhanced or novel biological activities.
Hybrid Molecules: Hybrid molecules are chemical entities that combine two or more pharmacophores to target multiple biological pathways or to improve pharmacokinetic properties. The amino and hydroxyl groups of this compound can be readily derivatized. For instance, the amine can form amides with carboxylic acids, while the alcohol can form esters. This allows for the linkage of this thiophene scaffold to other biologically active moieties, such as other heterocyclic systems or natural products. The synthesis of thiophene-artemisinin hybrid molecules is an example of such a strategy, aiming to combine the pharmacological profiles of both parent molecules. researchgate.net
Bioconjugates: Bioconjugation involves the linking of a molecule to a biomolecule, such as a peptide, protein, or nucleic acid. The amino or hydroxyl group of this compound can be functionalized with a reactive handle (e.g., a maleimide (B117702) or an activated ester) that can then react with specific residues on a biomolecule, such as the thiol group of cysteine. mdpi.com This approach is valuable for creating targeted drug delivery systems or for developing probes to study biological processes.
Computational Chemistry-Guided Design of Novel Derivatives
Computational chemistry plays an increasingly important role in modern drug discovery by providing insights into ligand-receptor interactions and by predicting the properties of yet-to-be-synthesized molecules. For the derivatization of this compound, computational methods are employed to rationalize SAR and to guide the design of new analogs with improved potency and selectivity.
Molecular Docking: Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a biological target, such as an enzyme or a receptor. nih.gov By docking a series of virtual derivatives of this compound into a target's binding pocket, researchers can identify which modifications are likely to enhance binding affinity. For example, docking studies on thiophene derivatives as kinase inhibitors have helped to understand the key interactions and guide the synthesis of more potent compounds. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a QSAR model for a set of this compound derivatives, it is possible to identify the physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are critical for activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.
Table 3: Application of Computational Methods in the Design of this compound Derivatives
| Computational Method | Application | Outcome |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of derivatives in a target active site. | Identification of key interactions; prioritization of derivatives for synthesis. |
| 3D-QSAR | Correlating 3D structural features with biological activity. | Generation of predictive models to guide the design of more potent analogs. |
An article on the biological and pharmacological research of this compound cannot be generated at this time. Extensive searches for scientific literature and data pertaining to this specific chemical compound have not yielded any results for in vitro or in vivo pharmacological studies.
There is no publicly available research data on receptor binding assays, enzyme inhibition or activation studies, or cellular functional activity and cytotoxicity assays for this compound. Similarly, no information could be found regarding its in vivo pharmacodynamic properties, including target engagement or efficacy studies in preclinical models.
While research exists for broader categories of thiophene derivatives, which have shown a range of biological activities, this information is not specific to this compound and therefore cannot be used to construct the requested article, which is focused solely on this particular compound. Further research would be required to determine the pharmacological profile of this compound.
Biological and Pharmacological Research on 2 Thiophen 3 Ylmethyl Amino Ethanol
Elucidation of Molecular Mechanisms of Action (MOA)
There is no available scientific literature that investigates the molecular mechanisms of action of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol.
No studies were found that describe the modulation of any signaling pathways by this specific compound. Research on other thiophene (B33073) derivatives has shown that they can influence various pathways involved in inflammation and cancer, but these findings cannot be directly attributed to this compound. nih.govpharmaguideline.com
A search for gene expression or proteomic studies conducted in response to treatment with this compound yielded no results. Such studies are crucial for understanding the broader cellular response to a compound but have not been performed for this molecule.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Without a set of biologically active and inactive analogs of this compound, it is not possible to conduct a meaningful structure-activity relationship analysis.
While one could speculate on the potential pharmacophoric contributions of the thiophene ring, the secondary amine, and the ethanolamine (B43304) hydroxyl group based on general medicinal chemistry principles, there is no experimental data to validate these hypotheses for this compound. Thiophene itself is considered a privileged pharmacophore in medicinal chemistry. nih.gov
No studies have been published that explore how structural modifications of this compound affect its biological activity. Such studies would involve synthesizing and testing a series of related compounds to determine the functional importance of different parts of the molecule.
Comparative Pharmacological Studies with Related Thiophene and Ethanolamine Scaffolds
There are no comparative pharmacological studies that include this compound. While numerous studies investigate various thiophene and ethanolamine-containing compounds, this specific derivative is not mentioned as a comparator. impactfactor.orgrsc.org Thiophene derivatives, in general, have been explored for a wide range of biological activities, including anticancer and antioxidant properties. impactfactor.org
Medicinal Chemistry Applications and Therapeutic Potential of 2 Thiophen 3 Ylmethyl Amino Ethanol Derivatives
Applications in Neuropharmacology and Central Nervous System (CNS) Activity
The structural motif of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, combining a thiophene (B33073) ring with an amino-ethanol side chain, has drawn interest for its potential to interact with targets within the central nervous system. The thiophene moiety is a well-established pharmacophore in many CNS-active drugs.
Potential as Neurotransmitter Modulators
While direct studies on this compound as a neurotransmitter modulator are limited, the broader class of thiophene derivatives has shown significant activity. For instance, certain 2-aminothiophene derivatives have been identified as positive allosteric modulators of the A1 adenosine receptor, a key player in regulating neurotransmitter release. This suggests that derivatives of this compound could potentially modulate adenosinergic neurotransmission, a pathway implicated in various neurological and psychiatric conditions. Further research is necessary to elucidate the specific interactions of this compound and its derivatives with various neurotransmitter systems.
Efficacy in Models of Neurological Disorders
Preclinical models of neurological disorders have provided a platform for evaluating the therapeutic potential of thiophene-containing compounds. The core structure of this compound is related to compounds that have been investigated for conditions such as epilepsy. For example, N-(2-hydroxyethyl)amide derivatives have demonstrated anticonvulsant activity in animal models, suggesting that the ethanolamine (B43304) portion of the target compound could contribute to neuroprotective effects frontiersin.org. However, direct evidence of the efficacy of this compound or its specific derivatives in established models of neurological disorders remains to be published. The structural similarities to known anticonvulsants warrant further investigation into its potential in this area.
Antimicrobial and Antifungal Investigations
The thiophene ring is a core component of numerous compounds with demonstrated antimicrobial and antifungal properties. Research into derivatives of this compound is exploring this potential, with a focus on identifying novel agents to combat infectious diseases.
Activity Spectrum against Bacterial Strains
Studies on various thiophene derivatives have revealed a broad spectrum of antibacterial activity. While specific data for this compound is not extensively available, related compounds have shown promise. For instance, certain armed thiophene derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria, with one derivative being more potent than gentamicin against Pseudomonas aeruginosa nih.gov. The general class of 2-aminothiophene derivatives has also been reported to possess antimicrobial activity against strains like Escherichia coli, Staphylococcus aureus, and Bacillus cereus. These findings suggest that the this compound scaffold could be a valuable starting point for the development of new antibacterial agents.
Table 1: Antibacterial Activity of Selected Thiophene Derivatives
| Compound Type | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Armed Thiophene Derivative | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |
| 2-Aminothiophene Derivative | Escherichia coli | Active | |
| 2-Aminothiophene Derivative | Staphylococcus aureus | Active |
Efficacy against Fungal Pathogens
The antifungal potential of thiophene derivatives is an active area of investigation. Research on compounds structurally related to this compound has shown encouraging results. For example, a thiophene-thiosemicarbazone derivative demonstrated antifungal activity against Candida albicans mediated by oxidative stress and apoptosis researchgate.net. Furthermore, a topical microemulsion containing a thiophene derivative showed good activity against Cryptococcus neoformans nih.gov. The incorporation of 2-aminothiophene derivatives into chitosan-based films has also been shown to be effective against various Candida species nih.gov.
Table 2: Antifungal Activity of Selected Thiophene Derivatives
| Compound/Formulation | Fungal Pathogen | Activity | Reference |
|---|---|---|---|
| Thiophene-thiosemicarbazone derivative | Candida albicans | Induces oxidative stress and apoptosis | researchgate.net |
| Thiophene derivative in microemulsion | Cryptococcus neoformans | Good activity (MIC = 17 μg/mL) | nih.gov |
Anti-inflammatory and Immunomodulatory Research
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key focus of medicinal chemistry. Thiophene-based compounds have been investigated for their ability to modulate inflammatory pathways. While direct studies on this compound are not prominent in the literature, the anti-inflammatory potential of the broader thiophene class is well-documented.
Research has shown that certain thiophene derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) researchgate.net. For example, novel thiophen-2-ylmethylene-based derivatives have been synthesized and shown to act as potential TNF-α production inhibitors researchgate.net. The anti-inflammatory effects of these compounds are often evaluated in preclinical models such as carrageenan-induced paw edema in rats. The structural components of this compound, particularly the thiophene ring, suggest that it and its derivatives could possess similar anti-inflammatory properties. Further investigation is needed to characterize the specific immunomodulatory effects of this compound and its potential mechanisms of action, which may involve the inhibition of key inflammatory mediators.
Anticancer Research and Investigations into Cytotoxic Mechanisms
The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for their potential as anticancer agents. nih.govnih.gov The aromatic sulfur-containing ring is a versatile building block found in numerous pharmacologically active compounds. nih.govplos.org Researchers have synthesized and evaluated a wide array of thiophene derivatives, revealing significant cytotoxic activity against various human cancer cell lines.
Studies have demonstrated the antiproliferative effects of 2-amino thiophene derivatives in cervical adenocarcinoma (HeLa), pancreatic adenocarcinoma (PANC-1), liver cancer (HepG2), and colon cancer cells. researchgate.netnih.gov The mechanism of action for these compounds is often multifaceted, targeting core processes that drive cancer cell proliferation and survival. A significant body of research indicates that many thiophene derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. nih.govplos.org
The apoptotic process initiated by these compounds can involve several key cellular events:
Mitochondrial Depolarization: Some thiophene derivatives trigger apoptosis by disrupting the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. nih.gov
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed in cancer cells treated with certain thiophene compounds, leading to oxidative stress and subsequent cell death. nih.gov
Cell Cycle Arrest: Thiophene derivatives have been shown to interfere with the normal progression of the cell cycle, preventing cancer cells from growing and multiplying. researchgate.netunime.it For example, certain aminothiophene derivatives induce a significant increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. unime.it
Kinase Inhibition: As a class, thiophenes are known to bind with a wide range of cancer-specific protein targets, including various kinases that are crucial for cancer cell signaling pathways. nih.govnih.gov
The cytotoxic efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class/Name | Cancer Cell Line | Reported IC50 Value | Reference |
|---|---|---|---|
| Aminothiophene Derivative (SB-44) | Prostate/Cervical Adenocarcinoma | <35 µM | unime.it |
| Aminothiophene Derivative (SB-83) | Prostate/Cervical Adenocarcinoma | <35 µM | unime.it |
| Aminothiophene Derivative (SB-200) | Prostate/Cervical Adenocarcinoma | 15.38-34.04 µM | unime.it |
| Fused Thiophene Derivative (Compound 480) | HeLa (Cervical Cancer) | 12.61 µg/mL | nih.gov |
| Fused Thiophene Derivative (Compound 480) | Hep G2 (Liver Cancer) | 33.42 µg/mL | nih.gov |
| Thiophenecarboxylate (Compound F8) | Acute Lymphoblastic Leukemia (CCRF-CEM) | 0.805 µM to 3.05 µM | nih.gov |
Emerging Therapeutic Areas and Exploration for Orphan Diseases
While oncology remains a primary focus, the structural versatility of thiophene derivatives allows for their exploration in a multitude of other therapeutic areas. The class has shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antipsychotic, and anti-anxiety properties. nih.govplos.org This wide-ranging bioactivity suggests that the thiophene scaffold can be tailored to interact with diverse biological targets beyond those implicated in cancer.
The application of thiophene derivatives in the context of orphan or rare diseases is an emerging field of interest. An orphan disease is a condition that affects a small percentage of the population. Although research in this area is less extensive than in oncology, some important precedents exist.
Hereditary Angioedema: The drug Icatibant, which contains a thiophene moiety, is used to treat hereditary angioedema, a rare genetic disorder characterized by severe swelling. nih.gov
Orphan Designations: Raloxifene, a selective estrogen receptor modulator based on a benzothiophene structure, has received an orphan designation for certain conditions.
Rare Cancers: Research has also touched upon the potential of thiophene compounds in treating rare malignancies such as Adult T-cell leukemia/lymphoma (ATL). researchgate.net
These examples highlight the potential for developing thiophene-based therapeutics for diseases with significant unmet medical needs. The ability to modify the thiophene core allows medicinal chemists to fine-tune compounds for high-affinity interactions with specific targets relevant to the pathophysiology of various rare diseases. However, this remains a largely underexplored area, representing a significant opportunity for future drug discovery programs.
Challenges in Translational Research for this Compound Class
Despite the promising preclinical data for many thiophene derivatives, their translation from the laboratory to clinical application is fraught with challenges. These hurdles are common in drug development but can be particularly pronounced for this class of compounds.
One of the most significant challenges is the physicochemical properties of many thiophene derivatives, particularly their poor water solubility. nih.govnih.gov Low solubility can lead to poor absorption and low bioavailability, limiting the compound's efficacy in vivo. To overcome this, researchers are exploring advanced drug delivery systems, such as loading the thiophene compound into nanoparticles to enhance solubility and improve tumor bioavailability. nih.gov
Another major hurdle is potential toxicity . The thiophene ring itself is considered a "structural alert" in medicinal chemistry, as its metabolism by cytochrome P450 enzymes can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides. These reactive metabolites can covalently bind to cellular macromolecules like proteins, potentially leading to drug-induced hepatotoxicity (liver damage). acs.org This bioactivation potential requires careful toxicological assessment during preclinical development. Furthermore, some cytotoxic thiophene derivatives have shown a lack of specificity, affecting normal cells in addition to cancer cells, which can lead to a narrow therapeutic window. nih.gov
The metabolic stability of these compounds is another key consideration. The nature and position of substituents on the thiophene ring can significantly influence how the drug is metabolized, its half-life, and its potential for drug-drug interactions. nih.gov Early assessment of a compound's metabolic profile is crucial for selecting candidates with favorable pharmacokinetic properties for further development.
Overcoming these translational challenges requires a multidisciplinary approach, integrating advanced formulation science, rigorous toxicology studies, and detailed pharmacokinetic and pharmacodynamic modeling to identify and develop thiophene derivatives that are not only potent but also safe and effective for clinical use.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Thiophen 3 Ylmethyl Amino Ethanol in Complex Matrices
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol by providing detailed information about its mass, atomic connectivity, and functional groups.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion and its fragments, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule.
For this compound (C₇H₁₁NOS), the theoretical exact mass can be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is extremely close to this theoretical value, thereby confirming its elemental formula and distinguishing it from other isomers.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₁NOS |
| Monoisotopic Mass | 157.0561 g/mol |
| Theoretical [M+H]⁺ (m/z) | 158.0639 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be required to unequivocally map the structure of this compound.
¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the methylene (B1212753) group attached to the thiophene, the two methylene groups of the ethanolamine (B43304) chain, and the protons of the amine and hydroxyl groups.
¹³C NMR: This spectrum would reveal the number of unique carbon environments in the molecule. The expected spectrum would show signals corresponding to the carbons of the thiophene ring, the benzylic-type methylene carbon, and the two carbons of the ethanolamine moiety.
2D NMR: Techniques like Correlation Spectroscopy (COSY) would establish proton-proton couplings, confirming the connectivity of the ethanolamine chain. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene-H | 7.0 - 7.4 | Multiplet |
| -CH₂- (Thiophene) | ~3.9 | Singlet |
| -NH- | Variable | Broad |
| -CH₂- (adjacent to NH) | ~2.8 | Triplet |
| -CH₂- (adjacent to OH) | ~3.6 | Triplet |
| -OH | Variable | Broad |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Thiophene C (quaternary) | 140 - 145 |
| Thiophene CH | 120 - 130 |
| -CH₂- (Thiophene) | ~50 |
| -CH₂- (adjacent to NH) | ~52 |
| -CH₂- (adjacent to OH) | ~60 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-S bonds. The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate O-H and N-H stretching, while absorptions in the 2850-3000 cm⁻¹ range would correspond to C-H stretching. The characteristic vibrations of the thiophene ring would also be observable.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Broad, Strong |
| N-H Stretch | 3200 - 3500 | Broad, Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C-H Stretch (sp²) | 3000 - 3100 | Medium |
| C=C Stretch (Thiophene) | 1400 - 1500 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
| C-O Stretch | 1050 - 1150 | Strong |
| C-S Stretch | 600 - 800 | Weak |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile compounds. Due to the presence of polar -OH and -NH groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert these polar groups into less polar, more volatile ones. Common derivatizing agents include silylating agents (e.g., BSTFA) which convert the -OH and -NH groups into trimethylsilyl (B98337) ethers and amines.
Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, producing a characteristic fragmentation pattern (mass spectrum) that serves as a "fingerprint" for its identification. The total ion chromatogram (TIC) or extracted ion chromatograms can be used for quantification.
Chiral Chromatography for Enantiomeric Purity Assessment
The presence of a stereogenic center in this compound means it exists as a pair of enantiomers. Since enantiomers can exhibit different pharmacological and toxicological properties, their separation and quantification are critical. mdpi.comresearchgate.net High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the benchmark technique for this purpose. researchgate.net
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209), are highly effective for separating a wide range of chiral molecules, including amino alcohols. nih.govnih.govyakhak.org The separation mechanism on these CSPs involves a combination of intermolecular interactions, such as hydrogen bonding, π-π interactions, and dipole-dipole interactions, between the analyte and the chiral selector. researchgate.netresearchgate.net The helical structure of the polysaccharide polymer creates chiral grooves where enantiomers can differentially interact, leading to separation. researchgate.net
For the enantiomeric resolution of this compound, an HPLC method would typically employ a CSP like amylose tris(3,5-dimethylphenylcarbamate), which is known for its broad applicability. yakhak.org A normal-phase elution mode, often utilizing a mobile phase consisting of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol), is commonly preferred for this class of CSPs as it often provides superior chiral recognition. researchgate.netresearchgate.net The method's performance is evaluated by key chromatographic parameters: the separation factor (α), which measures the relative retention of the two enantiomers, and the resolution (Rs), which indicates the degree of separation between the two peaks. A resolution value greater than 1.5 is generally considered to indicate baseline separation.
Illustrative Chromatographic Parameters for Enantiomeric Separation:
| Parameter | Value | Description |
|---|---|---|
| Chiral Stationary Phase (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) | Immobilized polysaccharide-based CSP known for robust and broad enantioselectivity. yakhak.org |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase eluent. Diethylamine is added to improve peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 235 nm | Wavelength selected based on the UV absorbance of the thiophene chromophore. |
| Retention Time (t_R1) | 8.5 min | Hypothetical retention time for the first-eluting enantiomer. |
| Retention Time (t_R2) | 10.2 min | Hypothetical retention time for the second-eluting enantiomer. |
| Separation Factor (α) | 1.20 | Calculated as (t_R2 - t_void) / (t_R1 - t_void), indicating good selectivity. |
| Resolution (Rs) | 2.10 | Calculated using the retention times and peak widths, indicating baseline separation of the enantiomers. |
Electroanalytical Techniques for Redox Behavior Characterization
Electroanalytical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the oxidation and reduction (redox) behavior of electroactive molecules. For this compound, the thiophene ring is the primary electroactive moiety. Thiophene and its derivatives are known to undergo irreversible oxidation at positive potentials on inert electrodes like glassy carbon (GCE) or platinum. mdpi.comasianpubs.orgresearchgate.net This oxidation typically involves the formation of a radical cation, which can then undergo further reactions, such as polymerization on the electrode surface. researchgate.net
Studying the redox potential provides insight into the compound's susceptibility to metabolic oxidation and can help predict potential metabolic pathways. The oxidation of the primary alcohol group could also occur, but typically at different potentials or under different conditions than the aromatic ring oxidation. nih.govrsc.org A typical CV experiment would involve scanning the potential of a working electrode in a solution containing the analyte and a supporting electrolyte, and measuring the resulting current. The potential at which the oxidation peak occurs (E_pa) is characteristic of the molecule's structure.
Illustrative Cyclic Voltammetry Data for Thiophene Ring Oxidation:
| Parameter | Value/Condition | Description |
|---|---|---|
| Technique | Cyclic Voltammetry (CV) | Standard technique for probing electrochemical behavior. |
| Working Electrode | Glassy Carbon Electrode (GCE) | Commonly used inert electrode with a wide potential window. asianpubs.org |
| Reference Electrode | Ag/AgCl | A stable and common reference electrode. winona.edu |
| Solvent/Electrolyte | Acetonitrile (B52724) / 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) | A common non-aqueous system for electrochemical studies of organic compounds. asianpubs.org |
| Scan Rate | 100 mV/s | A typical scan rate to observe the primary electrochemical events. mdpi.com |
| Anodic Peak Potential (E_pa) | +1.95 V vs. Ag/AgCl | Illustrative potential for the irreversible oxidation of the thiophene ring, consistent with similar substituted thiophenes. asianpubs.org |
| Process Nature | Irreversible | No corresponding reduction peak is observed on the reverse scan, characteristic of thiophene oxidation. asianpubs.org |
Hyphenated Techniques in Metabolite Identification and Profiling
Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for separating, detecting, and identifying metabolites in complex biological samples like plasma, urine, or liver microsome incubations. nih.govnih.govtechnologynetworks.com High-resolution mass spectrometry (HR-MS) further enhances this process by providing highly accurate mass measurements, which facilitates the determination of elemental compositions for both the parent drug and its metabolites. nih.gov
For this compound, several metabolic pathways can be anticipated based on its chemical structure. The thiophene ring is susceptible to cytochrome P450-mediated oxidation, which can lead to the formation of thiophene S-oxides or hydroxylated thiophenes. nih.govacs.orgacs.org Other likely biotransformations include the oxidation of the primary alcohol to an aldehyde and subsequently a carboxylic acid, N-dealkylation, and Phase II conjugation reactions (e.g., glucuronidation or sulfation) at the hydroxyl group. wikipedia.org An LC-MS/MS method would be used to detect these potential metabolites by searching for their predicted mass-to-charge (m/z) ratios and confirming their structures via characteristic fragmentation patterns in MS/MS mode. nih.gov
Plausible Metabolites and Their Detection by LC-MS/MS:
| Compound | Proposed Biotransformation | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
|---|---|---|---|
| Parent Drug | - | 186.0791 | 97.0263 (Thiophen-3-ylmethyl cation) |
| Metabolite 1 (M1) | S-Oxidation | 202.0740 | 184.0634 ([M+H-H₂O]⁺), 97.0263 |
| Metabolite 2 (M2) | Alcohol Oxidation (Aldehyde) | 184.0634 | 97.0263 |
| Metabolite 3 (M3) | Carboxylic Acid Formation | 200.0583 | 182.0478 ([M+H-H₂O]⁺), 97.0263 |
| Metabolite 4 (M4) | Thiophene Hydroxylation | 202.0740 | 113.0212 (Hydroxylated thiophen-3-ylmethyl cation) |
| Metabolite 5 (M5) | O-Glucuronide | 362.1112 | 186.0791 (Loss of glucuronic acid) |
Bioanalytical Method Validation for Preclinical Pharmacokinetic Studies
Before a quantitative analytical method can be used to support regulated studies such as preclinical pharmacokinetics, it must undergo rigorous validation to ensure its reliability, accuracy, and reproducibility. nih.govpharmatutor.org Bioanalytical method validation is performed according to guidelines from regulatory agencies like the FDA and EMA. nih.gov The process establishes that the method is suitable for its intended purpose, which in this case is the quantification of this compound in a specific biological matrix, such as rat plasma. researchgate.net
An LC-MS/MS method is typically the standard for such quantitative bioanalysis due to its high sensitivity and selectivity. mdpi.comsci-hub.se Validation involves assessing a series of key parameters. These include selectivity, accuracy, precision, the calibration curve's linearity and range, the lower limit of quantification (LLOQ), matrix effects, recovery, and the stability of the analyte under various storage and handling conditions. nih.govyoutube.com Each parameter must meet predefined acceptance criteria to ensure the integrity of the pharmacokinetic data generated using the method. sci-hub.se
Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria:
| Validation Parameter | Methodology | Acceptance Criteria | Illustrative Result |
|---|---|---|---|
| Selectivity | Analyze blank matrix from multiple sources for interferences at the analyte's retention time. | No significant interfering peaks at the LLOQ level. | Pass |
| Linearity & Range | Analyze calibration standards at 8-10 concentrations. | Correlation coefficient (r²) ≥ 0.99. | r² = 0.998, Range: 1-1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the curve meeting accuracy and precision criteria. | Accuracy: 80-120%; Precision: ≤20% RSD. | 1 ng/mL (Accuracy: 98.5%, Precision: 12.1% RSD) |
| Accuracy & Precision (Intra- & Inter-day) | Analyze Quality Control (QC) samples at low, mid, and high concentrations (n=5) on multiple days. | Accuracy: within ±15% of nominal; Precision: ≤15% RSD. nih.gov | Accuracy: 95.2-106.8%; Precision: <9.5% RSD |
| Matrix Effect | Compare analyte response in post-extraction spiked matrix vs. neat solution. | IS-normalized matrix factor CV ≤15%. | Pass (CV = 7.8%) |
| Recovery | Compare analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix. | Consistent and reproducible. | Mean recovery = 88.5% (RSD = 5.2%) |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyze QC samples after storage under various conditions. | Mean concentration within ±15% of nominal. mdpi.com | Stable for 3 freeze-thaw cycles, 8h at RT, and 90 days at -80°C. |
Computational and Theoretical Studies on 2 Thiophen 3 Ylmethyl Amino Ethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. whiterose.ac.uk These methods provide insights into the molecule's stability, reactivity, and the distribution of electrons, which are crucial for understanding its potential chemical and biological behavior. For 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, DFT calculations can be employed to optimize its geometry and compute various electronic descriptors.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and its behavior in charge-transfer processes. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
In the case of this compound, the HOMO is expected to be primarily localized on the electron-rich thiophene (B33073) ring and the nitrogen atom of the amino group. mdpi.com The LUMO, conversely, would likely be distributed across the thiophene ring and the aminomethyl fragment. Computational studies on similar thiophene derivatives have shown that the HOMO-LUMO energy gap typically falls within the range of 3.44 to 4.65 eV. mdpi.com These values suggest that while the compound is stable, it possesses sufficient reactivity to engage in chemical interactions.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound This table presents predicted values based on computational studies of analogous thiophene derivatives. The exact values for the title compound would require specific DFT calculations.
| Parameter | Predicted Energy (eV) |
| EHOMO | -6.2 |
| ELUMO | -1.7 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. mdpi.com Red-colored regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify electron-deficient areas (positive potential), which are susceptible to nucleophilic attack.
For this compound, the ESP map is anticipated to show a region of high negative potential around the oxygen and nitrogen atoms of the amino-ethanol side chain, as well as the sulfur atom of the thiophene ring. researchgate.net These sites represent potential hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the protons attached to the nitrogen atom would exhibit a positive potential, making them hydrogen bond donors. This distribution of electrostatic potential is crucial for predicting non-covalent interactions with biological macromolecules.
Molecular Docking and Ligand-Receptor Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method is invaluable in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Given the structural motifs present in this compound, several classes of proteins could be considered as potential targets. The thiophene ring is a common feature in many biologically active compounds, including inhibitors of enzymes such as dihydrofolate reductase and various proteases. mdpi.com The amino-ethanol portion is reminiscent of ligands for aminergic G-protein coupled receptors (GPCRs) or certain cholinesterases. researchgate.netmdpi.com
Molecular docking simulations would involve placing the this compound molecule into the binding sites of various proteins and scoring the different poses based on their predicted binding energy. The binding pocket would likely accommodate the thiophene ring in a hydrophobic sub-pocket, while the amino-ethanol side chain could form key hydrogen bonds and electrostatic interactions with polar amino acid residues. For instance, in a hypothetical interaction with a kinase, the amino and hydroxyl groups could form hydrogen bonds with backbone atoms in the hinge region, a common binding mode for kinase inhibitors.
The binding affinity, often expressed as the binding free energy (ΔGbind) or its proxy, the docking score (in kcal/mol), quantifies the strength of the interaction between a ligand and its receptor. Lower (more negative) values indicate a stronger and more stable interaction.
The binding affinity of this compound would be estimated based on the scoring functions within the docking software. These functions take into account various energetic contributions, including electrostatic interactions, van der Waals forces, and the desolvation penalty. For related thiophene derivatives, binding affinities against various targets have been reported in the micromolar range. mdpi.com It is plausible that this compound could exhibit similar binding affinities, depending on the specific protein target.
Table 2: Predicted Binding Affinities for this compound with Hypothetical Protein Targets This table presents illustrative binding affinity predictions. Actual values would depend on the specific protein target and the docking protocol used.
| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Potential Interacting Residues |
| Kinase (e.g., EGFR) | -7.5 | Met, Lys, Asp |
| GPCR (e.g., 5-HT1A) | -8.2 | Asp, Ser, Phe |
| Hydrolase (e.g., AChE) | -6.8 | Trp, Tyr, His |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational flexibility of the ligand and the stability of its interactions with the receptor over time. mdpi.com
An MD simulation of this compound, either in a solvent or within a protein binding site, would reveal its preferred conformations and the stability of key intramolecular and intermolecular hydrogen bonds. Studies on ethanolamine (B43304) have shown that it can form both intramolecular and intermolecular hydrogen bonds, which significantly influence its conformational stability. mdpi.com The simulation would track the atomic trajectories over a period of nanoseconds, providing insights into the flexibility of the ethylamino-ethanol chain and the rotational freedom around the bond connecting it to the thiophene ring. Analysis of the root-mean-square deviation (RMSD) of the ligand within the binding site would indicate the stability of the docked pose. A stable binding mode is characterized by a low and fluctuating RMSD value throughout the simulation. nih.gov
Ligand Conformation and Flexibility in Solution and Bound States
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, understanding its preferred shapes in different environments is crucial. Computational chemistry offers powerful tools to predict these conformations.
In Solution: In an aqueous environment, the molecule's conformation is influenced by its interactions with water molecules and the inherent flexibility of its rotatable bonds. The key rotatable bonds in this compound are around the C-C and C-N bonds of the ethanolamine side chain and the bond connecting the methylene (B1212753) group to the thiophene ring.
Computational methods like Density Functional Theory (DFT) and molecular mechanics force fields are employed to perform conformational analysis. These studies typically reveal a landscape of low-energy conformations. For this compound, it is anticipated that intramolecular hydrogen bonding between the hydroxyl group and the amino nitrogen could play a significant role in stabilizing certain conformers. The thiophene ring, being aromatic, is largely planar, but its orientation relative to the side chain will vary.
Bound State: When a ligand binds to a protein, it adopts a specific conformation, often referred to as the bioactive conformation. This conformation may or may not be the lowest energy state in solution. Molecular docking simulations are a primary tool to predict the bound conformation of this compound within a hypothetical protein binding pocket. These simulations would explore various orientations and conformations of the ligand to identify the one with the most favorable binding energy. The thiophene ring could engage in π-π stacking or hydrophobic interactions, while the amino and hydroxyl groups are potential hydrogen bond donors and acceptors. mdpi.com
A hypothetical conformational analysis using DFT might yield the following data for the most stable conformers in a vacuum, which serves as a starting point for understanding its behavior in more complex environments.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-C) | H-bond (O-H···N) Distance (Å) |
| 1 | 0.00 | 65.2° | 2.1 |
| 2 | 1.25 | -175.8° | - |
| 3 | 2.10 | -60.5° | 2.2 |
This table represents hypothetical data for illustrative purposes.
Dynamics of Protein-Ligand Complexes
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose, the flexibility of the ligand in the binding site, and the key interactions that are maintained over the simulation period.
These simulations can highlight:
Stability of Hydrogen Bonds: MD can track the distance and angle of potential hydrogen bonds between the ligand and protein residues, determining their persistence.
Water-Mediated Interactions: The simulation can reveal the role of water molecules in mediating interactions between the ligand and the protein.
Conformational Changes: Both the ligand and the protein can undergo conformational adjustments upon binding. MD simulations can capture these changes, providing insights into the induced-fit mechanism.
The results of such simulations are often analyzed by calculating the root-mean-square deviation (RMSD) of the ligand from its initial docked pose and by analyzing the interaction energies between the ligand and individual amino acid residues.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Pharmacokinetic Profiling
The success of a drug candidate is highly dependent on its ADMET properties. In silico tools can predict these properties early in the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles. rsc.org For this compound, a variety of computational models, many of which are based on large datasets of existing drugs, can be used to estimate its ADMET characteristics. mdpi.com
Absorption: Predictions would likely focus on its oral bioavailability, governed by factors like its solubility and permeability across the intestinal wall. Lipinski's Rule of Five is a commonly used guideline to assess drug-likeness. nih.gov
Distribution: The volume of distribution (Vd) can be predicted based on the compound's lipophilicity and its potential to bind to plasma proteins.
Metabolism: The thiophene ring is known to be susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov In silico metabolism prediction tools can identify potential sites of metabolism on the molecule. The amino and hydroxyl groups may also undergo conjugation reactions.
Excretion: The route and rate of excretion are often linked to the compound's metabolism and physicochemical properties.
Toxicity: A range of in silico models can predict potential toxicities, such as mutagenicity (e.g., Ames test prediction), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.
A hypothetical in silico ADMET profile for this compound is presented below.
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for absorption |
| LogP | 1.5 - 2.5 | Good balance between solubility and permeability |
| H-bond Donors | 2 | Favorable for binding and solubility |
| H-bond Acceptors | 3 | Favorable for binding and solubility |
| CYP450 2D6 Inhibition | Low probability | Low risk of drug-drug interactions via this isoform |
| hERG Inhibition | Low probability | Low risk of cardiotoxicity |
| Blood-Brain Barrier Permeation | Moderate | Potential for CNS activity |
This table contains hypothetical data for illustrative purposes based on properties of similar thiophene derivatives.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov If a series of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed to guide the design of more potent compounds. researchgate.net
The development of a QSAR model involves several steps:
Data Set Preparation: A diverse set of thiophene derivatives with a range of biological activities would be required.
Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. Electronic properties derived from DFT calculations, such as HOMO and LUMO energies, are also frequently used. mdpi.com
Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Regulatory Science and Intellectual Property Landscape Surrounding 2 Thiophen 3 Ylmethyl Amino Ethanol and Its Analogs
Patent Analysis and Assessment of Freedom to Operate in Drug Discovery
A thorough patent analysis for "2-[(Thiophen-3-ylmethyl)-amino]-ethanol" reveals a landscape characterized by broad claims for thiophene (B33073) derivatives rather than specific claims for this exact molecule. This suggests that while the compound itself may not be explicitly patented, it could potentially fall within the scope of existing patents covering a general class of thiophene-containing compounds. An assessment of freedom to operate (FTO) is therefore crucial for any entity looking to commercialize this compound. An FTO analysis aims to determine whether a planned commercial activity, such as manufacturing and selling a product, would infringe upon the valid intellectual property rights of others. nih.gov
The patent landscape for thiophene derivatives is populated by several key players in the pharmaceutical and biotechnology sectors. A review of patent databases indicates a number of broad patents that claim large families of thiophene compounds with potential therapeutic applications. These patents often utilize Markush structures, a method of defining a group of related chemical structures in a single patent claim.
Below is a table summarizing representative patents that, while not explicitly naming "this compound," claim broad classes of thiophene derivatives that could potentially encompass it.
| Patent Number | Title | Assignee | Key Claims/Scope |
| US8952178B2 | Thiophene derivatives | Tianjin Hemay Bio-Tech Co., Ltd | Discloses and claims a series of thiophene derivatives and their use as pharmaceuticals. The claims cover a broad range of substituted thiophenes. |
| US11299485B2 | Thiophene derivative and use thereof | Unspecified | Describes novel thiophene derivatives and their application in treating various diseases. The patent features broad claims covering numerous substitution patterns on the thiophene ring. |
| KR20240101190A | Novel thiophene compounds | Unspecified | Relates to novel thiophene compounds useful as KRAS protein inhibitors for the treatment of cancer, with broad structural claims. google.com |
For a definitive FTO assessment for "this compound," a detailed legal and scientific analysis of the claims of these and other relevant patents would be required. This would involve dissecting the Markush structures to determine if the specific combination of a thiophen-3-ylmethyl group and an amino-ethanol side chain is covered. The novelty and non-obviousness of the compound would also be critical factors in determining its patentability and freedom to operate.
Academic Relevance of Patent Filings Related to the Compound
The academic relevance of patent filings concerning thiophene derivatives is significant, as these documents often represent the cutting edge of applied chemical and pharmacological research. While patents are legal documents designed to protect inventions, they also serve as a rich source of scientific information, often disclosing novel synthetic routes and biological activities before they appear in peer-reviewed journals.
Research into thiophene analogs is an active area in medicinal chemistry. For instance, studies on 2-(acylamino)thiophene-3-carboxamides and their analogs have explored their potential as positive allosteric modulators of the GABA(B) receptor. researchgate.net Similarly, the synthesis and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have identified novel inhibitors of bacterial biofilm formation, highlighting the therapeutic potential of the thiophene scaffold. nih.gov The development of green and sustainable synthetic methodologies for 2-aminothiophenes is another area of academic interest, driven by the need for more environmentally friendly chemical processes. nih.gov
The patent literature often provides the initial spark for further academic investigation. For example, a patent claiming a broad class of compounds with a particular biological activity can inspire academic researchers to synthesize and test specific analogs, further elucidating the structure-activity relationships and mechanism of action. This interplay between the intellectual property landscape and academic research is crucial for the advancement of drug discovery.
Ethical Considerations in Chemical and Pharmaceutical Research
The pursuit of novel chemical entities and their development into potential pharmaceuticals is bound by a stringent set of ethical principles. These considerations are designed to ensure the safety and well-being of research participants, promote scientific integrity, and address broader societal concerns regarding access to medicines.
Intellectual Property and Access to Medicines: A central ethical dilemma in pharmaceutical research revolves around balancing the need to incentivize innovation through patents with the imperative to ensure equitable access to essential medicines. nih.gov Patents grant a temporary monopoly to the inventor, allowing them to recoup the significant research and development costs. However, this can also lead to high drug prices that may limit access for patients, particularly in low- and middle-income countries.
Research Integrity and Data Transparency: The ethical conduct of preclinical research is paramount. This includes the responsible use of animal models, guided by the principles of the 3Rs (Replacement, Reduction, and Refinement), and the transparent reporting of research findings. modernvivo.com Ensuring the reproducibility of scientific data is a fundamental ethical pillar that underpins the entire drug development process.
Benefit Sharing in Clinical Research: When research involves human participants, ethical guidelines, such as the Declaration of Helsinki, emphasize the importance of benefit sharing. wti.org This principle suggests that the communities and individuals who participate in research should also have access to the benefits that result from it, including any new treatments that are developed.
Responsible Innovation: The development of new chemical entities should be guided by principles of responsible innovation. This includes considering the potential environmental impact of chemical synthesis and striving to develop greener, more sustainable manufacturing processes.
Future Research Directions and Unaddressed Challenges for 2 Thiophen 3 Ylmethyl Amino Ethanol
Exploration of Novel Therapeutic Indications and Untapped Biological Targets
The foundational step in developing 2-[(Thiophen-3-ylmethyl)-amino]-ethanol as a therapeutic agent is to identify its biological targets and potential disease indications. The thiophene (B33073) ring, a core component of its structure, is a well-known pharmacophore present in numerous approved drugs with diverse activities, including anticancer, antiviral, and anti-inflammatory effects. This structural motif provides a strong rationale for broad-spectrum biological screening.
Future research should prioritize high-throughput screening (HTS) campaigns against a wide array of validated and novel biological targets. These could include G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes implicated in various pathological processes. Following initial HTS hits, subsequent secondary assays and detailed structure-activity relationship (SAR) studies will be crucial to identify the most promising therapeutic avenues. The exploration should not be limited to conventional targets; investigating untapped or "orphan" receptors and proteins could reveal novel mechanisms of action and first-in-class therapeutic opportunities.
Table 1: Potential Biological Target Classes for Initial Screening
| Target Class | Rationale for Screening | Examples of Specific Targets |
|---|---|---|
| Kinases | Implicated in cancer, inflammation, and metabolic disorders. | EGFR, VEGFR, JAK/STAT pathway kinases |
| GPCRs | Largest family of drug targets, involved in numerous physiological processes. | Dopamine receptors, Serotonin receptors, Adrenergic receptors |
| Ion Channels | Crucial for neuronal signaling and cardiovascular function. | Sodium channels, Calcium channels, Potassium channels |
Development of Advanced Delivery Systems for Enhanced Bioavailability and Efficacy
A significant hurdle for many small molecule drug candidates is poor pharmacokinetic properties, such as low solubility and limited bioavailability. To proactively address this challenge for this compound, parallel research into advanced drug delivery systems is warranted.
Investigating various formulation strategies could substantially improve the compound's therapeutic index. This includes the development of nanoparticle-based systems, such as liposomes or polymeric nanoparticles, which can enhance solubility, protect the compound from premature degradation, and potentially enable targeted delivery to specific tissues or cells. Other avenues to explore include the use of cyclodextrins for encapsulation or the development of prodrugs that can be metabolized in vivo to release the active parent compound. The choice of delivery system will ultimately depend on the identified therapeutic target and the desired pharmacokinetic profile.
Long-Term Preclinical Efficacy and Comprehensive Safety Profile Investigations
Once a promising biological activity is confirmed, rigorous and long-term preclinical studies will be essential. Initial in vitro and in vivo studies will need to establish a clear dose-response relationship and demonstrate efficacy in relevant animal models of the targeted disease.
Beyond efficacy, a comprehensive safety and toxicology profile is paramount for any aspiring drug candidate. This involves a battery of in vitro and in vivo tests to assess potential cardiotoxicity, hepatotoxicity, genotoxicity, and other adverse effects. Long-term studies in at least two relevant animal species will be necessary to evaluate the chronic effects of the compound and to identify a safe therapeutic window. These investigations are critical for regulatory submissions and for ensuring patient safety in potential future clinical trials.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies
To gain a deeper understanding of how this compound exerts its biological effects, the integration of "omics" technologies is indispensable. These powerful tools can provide an unbiased and global view of the molecular changes induced by the compound.
Genomics and Transcriptomics: RNA sequencing can reveal changes in gene expression patterns in response to compound treatment, helping to identify affected pathways and potential off-target effects.
Proteomics: Techniques like mass spectrometry-based proteomics can identify the proteins that directly interact with the compound or whose expression levels or post-translational modifications are altered.
Metabolomics: By analyzing the global metabolic profile of cells or tissues, metabolomics can uncover changes in metabolic pathways, providing further insight into the compound's mechanism of action and potential biomarkers of response.
The data generated from these omics studies will be invaluable for hypothesis generation, biomarker discovery, and building a comprehensive picture of the compound's pharmacological effects.
Fostering Collaborative Research Opportunities and Translational Pathways for Compound Development
The journey of a drug from the laboratory to the clinic is a long, complex, and expensive process that often benefits from collaboration. For a compound like this compound, which is in the very early stages of investigation, fostering partnerships is crucial.
Establishing collaborations between academic research institutions, specialized contract research organizations (CROs), and pharmaceutical companies can provide access to expertise, resources, and infrastructure that may not be available in a single organization. Academic labs can excel in initial discovery and mechanistic studies, while CROs can offer specialized services for preclinical toxicology and formulation development. Ultimately, partnership with a pharmaceutical company with experience in clinical development and commercialization will be essential to translate any promising preclinical findings into a viable therapeutic for patients. Building these translational pathways early in the development process can significantly increase the chances of success.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Q & A
Q. What are the recommended synthesis routes for 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis typically involves coupling thiophen-3-ylmethanamine with ethylene oxide or its derivatives under controlled conditions. A palladium-catalyzed approach (as used for structurally similar compounds) can be adapted by substituting reactants, such as replacing methylsulfanyl groups with ethanolamine derivatives . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature control : Reactions at 60–80°C balance yield and side-product formation.
- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ minimizes costs while maintaining activity.
For academic-scale purity, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify thiophene ring protons (δ 6.8–7.2 ppm) and ethanolamine chain signals (δ 3.4–3.8 ppm for CH₂-NH and δ 2.6–3.0 ppm for CH₂-OH) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 186.1) .
- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond angles and confirms spatial arrangement of the thiophene-ethanolamine moiety .
Q. How do the electronic properties of the thiophene ring influence the compound’s biological activity?
Methodological Answer: The thiophene ring’s conjugated π-system enhances electron delocalization, which modulates interactions with enzymes or receptors. For example:
- Antimicrobial activity : The sulfur atom in thiophene facilitates hydrogen bonding with bacterial membrane proteins .
- Anticancer potential : Thiophene derivatives disrupt redox balance in cancer cells via electron transfer, as shown in MTT assays . Comparative studies with non-thiophene analogs (e.g., benzene derivatives) show reduced activity, highlighting the thiophene’s critical role .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
Methodological Answer: Discrepancies often arise from structural variations or assay conditions. A systematic approach includes:
- Structural benchmarking : Compare derivatives with standardized substituents (e.g., methylsulfanyl vs. hydroxyl groups) using in vitro assays (e.g., MIC for antimicrobial activity) .
- Purity validation : Use HPLC (>95% purity) to exclude confounding effects from impurities .
- Assay standardization : Replicate studies under consistent conditions (e.g., pH 7.4, 37°C for cytotoxicity assays) .
Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predict binding affinities to targets like cytochrome P450 or bacterial topoisomerases. Focus on the ethanolamine chain’s hydrogen-bonding potential .
- Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns to assess conformational changes .
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with activity trends .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetics in preclinical models?
Methodological Answer:
- In vitro ADME : Use Caco-2 cell monolayers to assess permeability and liver microsomes for metabolic stability .
- In vivo studies (rodents) : Administer 10–50 mg/kg IV/orally, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 h. LC-MS/MS quantifies bioavailability and half-life .
- Metabolite profiling : Identify phase I/II metabolites via UPLC-QTOF-MS and compare with synthetic standards .
Q. What strategies mitigate oxidative degradation of this compound during storage?
Methodological Answer:
- Antioxidant additives : Include 0.1% BHT or ascorbic acid in stock solutions .
- Storage conditions : Store at −20°C under argon in amber vials to reduce light/oxygen exposure .
- Stability assays : Monitor degradation via HPLC every 30 days; >90% stability over 6 months is acceptable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
